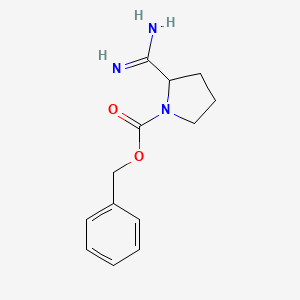
1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,phenylmethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,phenylmethylester is a complex organic compound that features a pyrrolidine ring, an aminoiminomethyl group, and a phenylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,phenylmethylester typically involves the construction of the pyrrolidine ring followed by the introduction of the aminoiminomethyl group and the phenylmethyl ester. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,phenylmethylester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Metal hydrides like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenated reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,phenylmethylester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,phenylmethylester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical properties.
Phenylmethyl esters: Compounds with phenylmethyl ester groups that have comparable reactivity and applications.
Uniqueness
1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,phenylmethylester is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl 2-carbamimidoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c14-12(15)11-7-4-8-16(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H3,14,15) |
InChI Key |
CXXFSPLXQQBIJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




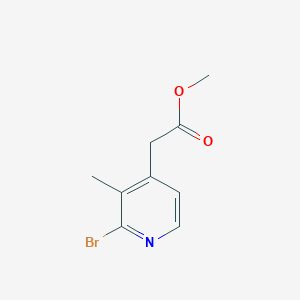
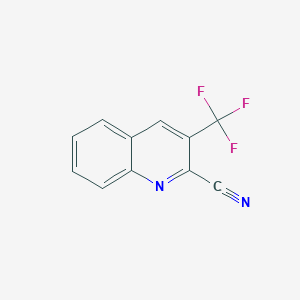
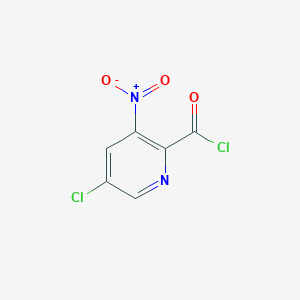

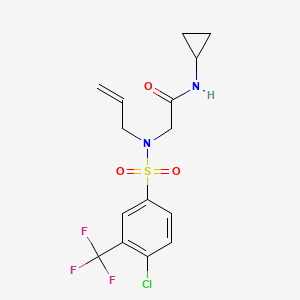
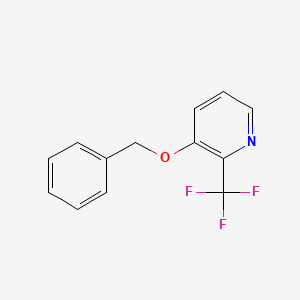
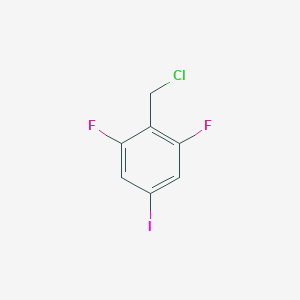
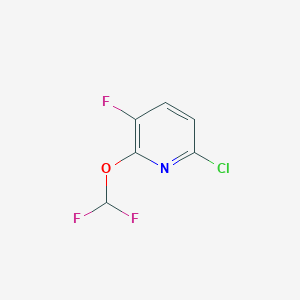
![trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane](/img/structure/B13123176.png)
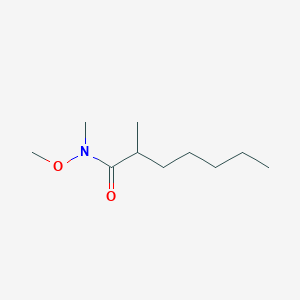
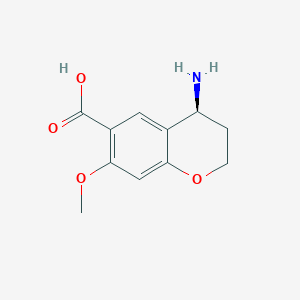
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)
